N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide
Description
N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a cyclohexylcarbamoyl group attached to an amino-substituted phenyl ring, which is further connected to an acetamide moiety
Properties
IUPAC Name |
N-[3-(cyclohexylcarbamoylamino)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c1-11(19)16-13-8-5-9-14(10-13)18-15(20)17-12-6-3-2-4-7-12/h5,8-10,12H,2-4,6-7H2,1H3,(H,16,19)(H2,17,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWDKURFLDOLQHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide can be achieved through several methods. One common approach involves the reaction of 3-aminoacetophenone with cyclohexyl isocyanate under controlled conditions. The reaction typically proceeds in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Another method involves the direct acylation of 3-aminophenylacetamide with cyclohexyl isocyanate. This reaction can be carried out under mild conditions, often at room temperature, and yields the target compound with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient and sustainable production.
Chemical Reactions Analysis
Types of Reactions
N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetic acid, while reduction could produce N-{3-[(cyclohexylcarbamoyl)amino]phenylethylamine}.
Scientific Research Applications
N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
N-{3-[(cyclohexylcarbamoyl)amino]phenyl}acetamide can be compared with other similar compounds, such as:
N-phenylacetamide: Lacks the cyclohexylcarbamoyl group, resulting in different chemical and biological properties.
N-cyclohexylacetamide: Lacks the amino-substituted phenyl ring, leading to distinct reactivity and applications.
N-{3-[(methylcarbamoyl)amino]phenyl}acetamide: Contains a methyl group instead of a cyclohexyl group, affecting its steric and electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
